Product packaging for BIOTIN PHOSPHORAMIDITE FOR ABI(Cat. No.:CAS No. 196408-65-8)

BIOTIN PHOSPHORAMIDITE FOR ABI

Cat. No.: B598218
CAS No.: 196408-65-8
M. Wt: 325.32
InChI Key: LELMRLNNAOPAPI-UFLZEWODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Automated Oligonucleotide Synthesis Methodologies

Automated oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the rapid and precise creation of custom DNA and RNA sequences. This process occurs on a solid support within a synthesizer, where phosphoramidite (B1245037) monomers (the building blocks of nucleic acids) are sequentially added to a growing chain. Biotin (B1667282) phosphoramidite is utilized as a specialized, non-nucleosidic phosphoramidite. glpbio.comyh-bio.infolumiprobe.com It is introduced during the synthesis cycle just like a standard nucleotide phosphoramidite, allowing for the precise placement of a biotin label at the 5' end, 3' end, or even internally within the oligonucleotide sequence. glpbio.comyh-bio.infolumiprobe.com

Many biotin phosphoramidite reagents are designed with a dimethoxytrityl (DMT) group. glpbio.comglenresearch.combioneer.com This acid-labile protecting group serves a dual purpose: it protects the reactive portion of the phosphoramidite during synthesis and allows for the quantification of coupling efficiency. bioneer.comglenresearch.com The presence of the DMT group is also crucial for purification, particularly with reverse-phase cartridges, which is a common method for purifying biotinylated primers used in polymerase chain reaction (PCR). glpbio.comglenresearch.comglenresearch.com Biotin phosphoramidites are typically soluble in acetonitrile (B52724), the standard solvent used in DNA synthesizers, ensuring their compatibility with automated protocols. glenresearch.comsigmaaldrich.com

Evolution of Biotinylation Strategies in Synthetic Nucleic Acids

The methods for attaching biotin to nucleic acids have evolved significantly. Early strategies often involved post-synthetic modifications, where a reactive biotin derivative was chemically coupled to a synthesized oligonucleotide. nih.gov While effective, these methods could be less efficient and more difficult to control, sometimes leading to a heterogeneous mixture of products.

The development of biotin phosphoramidites revolutionized this process by allowing for the direct incorporation of biotin during automated solid-phase synthesis. nih.govresearchgate.net This approach offers greater control over the placement and stoichiometry of the biotin label. Over time, a variety of biotin phosphoramidites have been developed with different linker arms connecting the biotin to the phosphoramidite. sigmaaldrich.comtandfonline.com These linkers can vary in length and chemical composition, which can be important for minimizing steric hindrance and ensuring that the biotin is accessible for binding to streptavidin. sigmaaldrich.combiosyn.com For instance, some feature long spacer arms to increase the binding capacity for larger DNA fragments. biosyn.com Additionally, branched phosphoramidites have been created to allow the introduction of multiple biotin molecules at a single position, which can be used to amplify the signal in detection assays. glenresearch.comnih.gov

Fundamental Principles of Biotin-Streptavidin Interaction in Molecular Systems

The utility of biotin phosphoramidite is fundamentally based on the extraordinarily strong and specific non-covalent interaction between biotin (also known as vitamin B7) and the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii. wikipedia.orgexcedr.com This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ mol/L. wikipedia.org

This remarkable affinity means that once the biotin-streptavidin complex is formed, it is highly stable and resistant to a wide range of denaturing conditions, including extremes of pH, temperature, organic solvents, and detergents. wikipedia.orgthermofisher.com Streptavidin is a tetrameric protein, meaning it has four identical subunits, each capable of binding one molecule of biotin. wikipedia.orgaatbio.com This multivalency is a key feature that is exploited in many applications for signal amplification and the cross-linking of molecules. aatbio.comresearchgate.net The small size of biotin ensures that when it is attached to a nucleic acid, it rarely interferes with its biological function, such as hybridization to a complementary sequence. thermofisher.comlabmanager.com This powerful and reliable binding partnership is the basis for a vast number of detection, purification, and immobilization techniques in molecular biology. thermofisher.comaatbio.com

Interactive Data Table: Properties of Biotin-Streptavidin Interaction

PropertyValue/DescriptionReference
Binding PartnersBiotin (Vitamin B7) and Streptavidin wikipedia.org
Dissociation Constant (Kd)~10⁻¹⁴ mol/L wikipedia.org
Nature of InteractionNon-covalent wikipedia.org
StabilityHigh resistance to pH, temperature, organic solvents, denaturants wikipedia.orgthermofisher.com
Stoichiometry4 biotin molecules per 1 streptavidin tetramer wikipedia.orgaatbio.com

Properties

CAS No.

196408-65-8

Molecular Formula

C10H20N3O5PS

Molecular Weight

325.32

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;aminophosphonous acid

InChI

InChI=1S/C10H16N2O3S.H4NO2P/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;1-4(2)3/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2-3H,1H2/t6-,7-,9-;/m0./s1

InChI Key

LELMRLNNAOPAPI-UFLZEWODSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.NP(O)O

Synonyms

BIOTIN PHOSPHORAMIDITE FOR ABI

Origin of Product

United States

Mechanistic Aspects of Biotin Phosphoramidite Incorporation in Solid Phase Synthesis

Phosphoramidite (B1245037) Coupling Chemistry and Reaction Kinetics in Oligonucleotide Elongation

The incorporation of a biotin (B1667282) phosphoramidite into a growing oligonucleotide chain follows the well-established cycle of phosphoramidite chemistry, which is the standard method for automated DNA synthesis. thermofisher.comwikipedia.org This process is cyclical and consists of four primary steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the terminal nucleotide bound to the solid support. twistbioscience.combiotage.com This is typically achieved using an organic acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), which exposes a free 5'-hydroxyl group for the subsequent reaction. atdbio.comeurofinsgenomics.com

Coupling: The biotin phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid catalyst, such as tetrazole. libretexts.org The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage, extending the oligonucleotide by one unit—in this case, the biotin modification. wikipedia.org While standard 2'-deoxynucleoside phosphoramidites couple very rapidly (often within 20-30 seconds), biotin phosphoramidites, being non-nucleosidic and often bulkier, may require extended coupling times to achieve high efficiency. wikipedia.org Recommended coupling times can range from 2 to 15 minutes depending on the specific structure of the biotin phosphoramidite. glenresearch.comglenresearch.com

Capping: To prevent the elongation of any chains that failed to react during the coupling step (failure sequences), a capping step is performed. Unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents such as acetic anhydride. twistbioscience.combiotage.com This ensures that only the full-length, desired product is synthesized in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is unstable under the acidic conditions of the deblocking step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in the presence of water and a weak base like pyridine. biotage.comatdbio.com This oxidation completes the cycle, and the process is repeated until the oligonucleotide of the desired length and composition is fully assembled.

The reaction kinetics of biotin phosphoramidite coupling are critical for obtaining a high yield of the final biotinylated product. While they behave similarly to standard phosphoramidites, their structural differences can influence reaction rates. oup.com Manufacturers often provide optimized protocols with extended coupling times to ensure coupling efficiencies that rival standard nucleosides, typically exceeding 99% per cycle. eurofinsgenomics.com

Table 1: Comparison of Coupling Parameters for Standard and Biotin Phosphoramidites

Phosphoramidite TypeTypical StructureRecommended Coupling TimeTypical Per-Cycle Efficiency
Standard dNTP (e.g., dA, dC, dG, dT)Nucleosidic20-60 seconds>99%
Biotin Phosphoramidite (e.g., Biotin-TEG)Non-nucleosidic, bulky2-15 minutes>98-99%

Positional Control of Biotinylation: 5'-, 3'-, and Internal Integration during Automated Synthesis

A key advantage of using phosphoramidite chemistry is the precise control it offers over the placement of modifications within the oligonucleotide sequence. Biotin can be incorporated at the 5'-terminus, the 3'-terminus, or at any specific internal position. nih.govgenelink.com

5'-Biotinylation: This is the most common and straightforward method of biotin labeling. A non-nucleosidic biotin phosphoramidite is added during the final synthesis cycle. atdbio.com After the last desired nucleoside has been coupled, the synthesizer performs one more coupling step using the biotin phosphoramidite instead of a standard nucleotide amidite. thermofisher.com

3'-Biotinylation: To introduce a biotin label at the 3'-end, the synthesis is initiated from a solid support, typically controlled pore glass (CPG), that has been pre-functionalized with a biotin molecule via a stable linker. biosearchtech.comglenresearch.com The first nucleoside phosphoramidite is then coupled to this biotin-modified support, and the synthesis proceeds in the normal 3' to 5' direction.

Internal Biotinylation: Incorporation of biotin at an internal site within the oligonucleotide sequence is achieved using specially designed phosphoramidites. genelink.com One common approach is to use a modified thymidine (B127349) phosphoramidite where the biotin moiety is attached to the C5 position of the pyrimidine (B1678525) ring via a spacer arm (Biotin-dT). biosearchtech.combiosearchtech.com This modified base can be inserted at any thymidine position in the sequence with minimal disruption to duplex formation. atdbio.com Alternatively, non-nucleosidic phosphoramidites based on backbones like serinol or hydroxyprolinol can be used to insert a biotin label between any two nucleotides in the sequence. nih.govlumiprobe.com

Role of Protecting Groups in Biotin Phosphoramidite Functional Integrity and Cleavage Conditions

Protecting groups are essential for the success of solid-phase oligonucleotide synthesis, preventing unwanted side reactions at reactive sites on the nucleobases, the phosphate backbone, and the biotin moiety itself. twistbioscience.comwikipedia.org

Dimethoxytrityl (DMT) Group: This acid-labile group is standard for protecting the 5'-hydroxyl of all nucleoside phosphoramidites, enabling stepwise chain elongation. biotage.comwikipedia.org In some biotin phosphoramidites, a DMT group is used to protect one of the urea (B33335) nitrogens of the biotin ring. glenresearch.combiosearchtech.com This prevents side reactions, such as phosphorylation at this active position, which could otherwise lead to branching of the oligonucleotide chain. glenresearch.comglenresearch.com When used in this capacity, the DMT group does not facilitate further chain elongation. The DMT group also serves as a valuable handle for purification via reverse-phase HPLC or cartridge methods, as its hydrophobicity allows for easy separation of the full-length, DMT-on product from failure sequences. cambio.co.ukglenresearch.com

t-Butylbenzoyl Group: Similar to the DMT group on the biotin ring, the t-butylbenzoyl group is sometimes used to protect the reactive urea nitrogen of biotin. glenresearch.comglenresearch.com Its primary functions are to prevent unwanted side reactions during synthesis and to increase the solubility of the phosphoramidite reagent in the acetonitrile solvent used in automated synthesizers. oup.comnih.govnih.gov This protecting group is stable throughout the synthesis cycles and is readily removed during the final deprotection step with ammonium (B1175870) hydroxide. glenresearch.comglenresearch.com

2-Cyanoethyl Group: The phosphite group of the phosphoramidite is protected by a base-labile 2-cyanoethyl group. twistbioscience.comwikipedia.org This group shields the phosphorus atom from undesired reactions during synthesis and is stable to the acidic conditions of detritylation. atdbio.com During the final post-synthesis cleavage and deprotection step, typically using concentrated ammonium hydroxide, the cyanoethyl groups are efficiently removed from the phosphate backbone via a β-elimination mechanism. biotage.comatdbio.com

The final cleavage from the solid support and removal of all protecting groups (from the nucleobases and the phosphate backbone) is typically accomplished in a single step by heating the oligonucleotide with concentrated ammonium hydroxide. biotage.com The specific conditions (temperature and duration) are determined by the protecting groups used for the nucleobases, but these standard conditions are also sufficient to remove the t-butylbenzoyl and 2-cyanoethyl groups. atdbio.comglenresearch.com

Table 2: Protecting Groups in Biotin Phosphoramidite Chemistry

Protecting GroupProtected MoietyFunctionCleavage Condition
4,4'-Dimethoxytrityl (DMT)5'-Hydroxyl or Biotin Urea NitrogenEnables stepwise elongation; Prevents side reactions on biotin; Purification handleAcidic (e.g., TCA, DCA)
t-ButylbenzoylBiotin Urea NitrogenPrevents side reactions on biotin; Increases solubility in acetonitrileBasic (e.g., Ammonium Hydroxide)
2-CyanoethylPhosphite/Phosphate GroupProtects phosphorus during synthesisBasic (e.g., Ammonium Hydroxide) via β-elimination

Spacer Arm Design Principles and Steric Hindrance Considerations in Biotinylation Efficiency

The spacer arm is the chemical linker that connects the biotin molecule to the phosphoramidite backbone and, consequently, to the oligonucleotide. The design of this spacer is critical for the ultimate utility of the biotinylated oligonucleotide, as it directly impacts the ability of the biotin to bind to avidin (B1170675) or streptavidin. thermofisher.comaatbio.com

The biotin-binding site of avidin is located deep within the protein structure, approximately 9 Å below the surface. aatbio.comgbiosciences.com If the biotin molecule is attached too closely to the bulky oligonucleotide chain, steric hindrance can prevent it from effectively reaching and binding to this pocket. genelink.com This can lead to significantly reduced binding efficiency and lower sensitivity in downstream applications. aatbio.com

Key design principles for spacer arms aim to mitigate this steric hindrance:

Length: A longer spacer arm physically distances the biotin from the oligonucleotide backbone, providing the flexibility needed to access the binding pocket of avidin or streptavidin. atdbio.comthermofisher.com Spacer arms of at least 6 carbon atoms are generally recommended, with longer spacers of 15 atoms or more, such as those based on triethylene glycol (TEG), often providing enhanced binding. biosyn.comthermofisher.comglenresearch.com

Hydrophilicity: The chemical nature of the spacer is also important. Hydrophilic spacers, such as those incorporating polyethylene (B3416737) glycol (PEG) or triethylene glycol (TEG) units, are often preferred. biosearchtech.comglenresearch.combiosearchtech.com These polar spacers can improve the solubility of the modified oligonucleotide in aqueous buffers and are thought to further reduce non-specific interactions and steric clashes, facilitating a more efficient biotin-streptavidin interaction. nih.govbiosearchtech.com

The choice of an appropriate spacer arm can be the difference between strong, efficient capture of a target molecule and weak or undetectable binding. thermofisher.com Therefore, biotin phosphoramidites are offered with a variety of spacer arms (e.g., C6, TEG) to suit different applications, especially those involving the capture of large DNA fragments or complex protein-nucleic acid assemblies where steric hindrance is a significant concern. biosyn.comglenresearch.com

Table 3: Common Spacer Arms for Biotin Phosphoramidites

Spacer TypeApproximate Length (Atoms)Key CharacteristicsPrimary Benefit
C6~10-12 ÅAliphatic, hydrophobicProvides basic separation from oligo
TEG (Triethylene Glycol)15Mixed polarity, flexible, hydrophilicReduces steric hindrance, improves aqueous solubility
HEG (Hexaethylene Glycol)18Hydrophilic, flexibleProvides significant distance for demanding applications

Advanced Biotin Phosphoramidite Derivatives for Tailored Research Applications

Design and Synthesis of Cleavable Biotin (B1667282) Phosphoramidites for Reversible Labeling

Reversible biotinylation is a powerful strategy that allows for the temporary capture and subsequent release of oligonucleotides from a streptavidin matrix. This avoids the harsh conditions typically required to disrupt the strong biotin-streptavidin interaction. nih.gov Cleavable linkers are incorporated between the biotin moiety and the oligonucleotide, which can be broken under specific chemical or physical stimuli.

Photocleavable (PC) biotin phosphoramidites enable the release of captured oligonucleotides through light exposure. These reagents typically incorporate a photolabile ortho-nitrobenzyl group within the linker. acs.org A non-nucleosidic photocleavable biotin phosphoramidite (B1245037) (PCB-phosphoramidite) can be synthesized and used in standard automated solid-phase oligonucleotide synthesis. researchgate.netnih.gov This type of phosphoramidite is fully compatible with synthesis and deprotection protocols, ensuring the biotin moiety remains intact until photocleavage is desired. researchgate.netnih.gov

The mechanism of release involves irradiating the sample with near-UV light, typically in the 300–350 nm range. researchgate.netbiosyn.com This light exposure induces cleavage of the photolabile linker, releasing the oligonucleotide from the streptavidin-bound biotin. idtdna.com A significant advantage of this method is that the cleavage is highly efficient, often completing in just a few minutes, and results in the generation of a 5'-phosphorylated oligonucleotide. researchgate.netnih.gov This terminal phosphate (B84403) group makes the released oligonucleotide suitable for subsequent enzymatic reactions, such as ligation in gene construction and cloning. genelink.comglenresearch.com

Table 1: Characteristics of Photocleavable Biotin Phosphoramidite

PropertyDescriptionReference(s)
Cleavage Stimulus Near-UV Light (300–350 nm) researchgate.netbiosyn.com
Cleavage Time Typically < 4 minutes researchgate.netnih.gov
Released Oligo End 5'-phosphate genelink.comglenresearch.com
Compatibility Standard automated DNA/RNA synthesis and deprotection researchgate.netgenelink.com
Application Affinity purification, capture-and-release assays, phototriggered hybridization researchgate.netidtdna.comglenresearch.com

Fluoride-cleavable biotin phosphoramidites offer a chemical method for reversible oligonucleotide labeling. The design of these reagents centers on a linker containing a silyl (B83357) ether bond, which is susceptible to cleavage by fluoride (B91410) ions. nih.govnih.gov A common strategy involves using a diisopropylsilyl acetal (B89532) functionality to link the biotin moiety to the 5'-end of the DNA. nih.gov Silyl ethers are generally stable under various conditions but can be selectively cleaved with a fluoride source. numberanalytics.com

The synthesis of these phosphoramidites ensures the linkage is completely stable during the post-synthetic cleavage and deprotection steps, such as treatment with potassium carbonate in methanol (B129727) or a mixture of methylamine (B109427) and ammonium (B1175870) hydroxide. nih.govnih.gov The reactivity of the silyl ether linker is such that it remains intact throughout the oligonucleotide synthesis and purification process. researchgate.net For release, the biotinylated oligonucleotide, captured on a streptavidin support, is treated with a fluoride-containing reagent like pyridine/HF. nih.govnih.gov This treatment efficiently breaks the silyl acetal linkage, releasing a high-quality, full-length, unmodified oligonucleotide with a free 5'-hydroxyl group. nih.gov This method is complementary to photocleavable strategies, which typically yield a 5'-phosphate. nih.gov

Table 2: Fluoride-Cleavable Linker Reactivity and Cleavage Conditions

ConditionLinker Stability/ReactivityOutcomeReference(s)
Oligo Synthesis/Deprotection Stable (e.g., 0.05 M K₂CO₃ in MeOH; MeNH₂/NH₄OH)Linkage remains intact nih.govnih.gov
Cleavage (Excision) Treated with a fluoride ion source (e.g., Pyridine/HF)Linkage is readily broken nih.gov
Released Product Unmodified DNA with a free 5'-hydroxyl groupHigh yield of purified, full-length DNA nih.govnih.gov

Photocleavable Biotin Phosphoramidites: Mechanisms of Light-Induced Release

Multi-Biotin Incorporation and Branched Oligonucleotide Architectures using Specialized Phosphoramidites

To enhance the sensitivity of detection in hybridization assays, multiple biotin molecules can be incorporated into a single oligonucleotide. This is achieved using specialized phosphoramidites that create branched structures. glenresearch.comglenresearch.com These "branching" phosphoramidites are often based on non-nucleosidic backbones, such as a 3-carbon glyceryl backbone or derivatives of 1,2,6-trihydroxyhexane. oup.comnih.gov

During automated synthesis, the addition of a branching phosphoramidite introduces multiple hydroxyl groups, each of which can then be coupled to a biotin phosphoramidite. oup.com For example, a single addition of a monomer based on 1,2,6-trihydroxyhexane can introduce two primary hydroxyl groups, allowing for the subsequent attachment of two biotin moieties. oup.com Repeating this process can create dendritic or "fork-shaped" architectures carrying four, eight, or more biotins at the 5'-terminus of an oligonucleotide. oup.comnih.gov This multiplication of reporter groups leads to significant signal amplification when the oligonucleotide is detected using streptavidin-enzyme conjugates. nih.gov Research has shown a clear correlation between the number of incorporated biotin units and the resulting signal strength in detection assays. nih.gov

Biotin Analogs and Modified Linker Chemistries for Modulating Binding Affinity and Biological Functionality (e.g., Desthiobiotin Phosphoramidites)

The extremely strong bond between biotin and streptavidin can be a disadvantage when recovery of the captured molecule is desired. glenresearch.com Biotin analogs with weaker binding affinities provide a solution. Desthiobiotin is a prominent analog that lacks the sulfur atom of the biotin ring. glenresearch.comglenresearch.com This structural change results in a dissociation constant (Kd) that is several orders of magnitude higher than that of the biotin-streptavidin interaction, indicating a much weaker bond. glenresearch.comglenresearch.com

The reduced binding affinity of desthiobiotin allows for the gentle elution of desthiobiotin-labeled oligonucleotides from a streptavidin support. biosearchtech.comthermofisher.com Elution can be achieved under mild conditions, such as incubation with a buffered solution containing free biotin or by heating in distilled water. glenresearch.comgenelink.com This makes desthiobiotin phosphoramidites ideal for affinity purification protocols where recovery of the intact oligonucleotide is critical. genelink.com

In addition to using biotin analogs, the linker chemistry connecting the biotin moiety to the oligonucleotide can be modified to improve functionality. The use of long, hydrophilic spacer arms, such as those based on tetraethylene glycol (TEG), can enhance binding to streptavidin. atdbio.com These spacers minimize steric hindrance between the bulky oligonucleotide and the biotin, allowing the biotin to more easily access its binding site within the streptavidin protein. atdbio.com

Table 3: Comparison of Biotin and Desthiobiotin Binding Affinity

LigandStreptavidin Binding Affinity (Kd)Elution ConditionsReference(s)
Biotin ~10⁻¹⁵ MHarsh, denaturing conditions jenabioscience.com
Desthiobiotin ~10⁻⁹ M - 10⁻¹¹ MMild (e.g., displacement with free biotin, heat) thermofisher.comgenelink.comjenabioscience.com

Analytical and Methodological Approaches for Characterization of Biotinylated Oligonucleotides

Assessment of Biotin (B1667282) Phosphoramidite (B1245037) Coupling Efficiency and Yield in Automated Synthesis

The foundation of a functional biotinylated oligonucleotide is the efficient incorporation of the biotin phosphoramidite during automated solid-phase synthesis. Several factors can influence the coupling efficiency, including the quality of the phosphoramidite reagent, the synthesis cycle parameters, and the length and sequence of the oligonucleotide itself. thermofisher.com

A common method to assess coupling efficiency in real-time on many automated synthesizers is the trityl cation assay. Biotin phosphoramidites designed for this purpose contain a dimethoxytrityl (DMT) group. glenresearch.com During the synthesis cycle, the DMT group is cleaved from the successfully coupled phosphoramidite, releasing a brightly colored trityl cation. The intensity of this color, measured spectrophotometrically, is directly proportional to the number of coupled molecules, thus providing an estimate of the coupling efficiency at that specific step. While this method provides a valuable in-process check, it is an indirect measure of the biotin incorporation itself.

MethodPrincipleApplicationKey Findings/Considerations
Trityl Cation Assay Spectrophotometric measurement of the colored trityl cation released upon cleavage of the DMT group from the phosphoramidite.Real-time, in-process monitoring of coupling efficiency during automated synthesis.Provides an immediate but indirect measure of coupling success. The presence of a DMT group on the biotin phosphoramidite is required. glenresearch.com
HPLC Analysis Separation of the crude synthesis product based on properties like hydrophobicity or charge.Post-synthesis assessment of the purity and yield of the full-length biotinylated oligonucleotide.Can distinguish full-length products from failure sequences and other impurities. researchgate.net
Mass Spectrometry Measurement of the mass-to-charge ratio of the synthesized molecules.Confirms the exact mass of the final product, verifying the successful incorporation of the biotin moiety.Provides definitive evidence of biotinylation and can identify side products like biotin sulfoxide. tandfonline.comresearchgate.net

It is important to note that side reactions can occur during synthesis. For example, the sulfur atom in the biotin molecule can be oxidized to form biotin sulfoxide, a modification that can be detected by mass spectrometry. tandfonline.comresearchgate.netresearchgate.net Therefore, comprehensive characterization goes beyond simple yield assessment to include verification of the chemical integrity of the biotin tag.

Chromatographic Purification Techniques for Biotinylated Nucleic Acids (e.g., Reverse-Phase HPLC, Cartridge Purification)

Following synthesis, the crude oligonucleotide product is a mixture containing the desired full-length biotinylated sequence, shorter failure sequences, and residual chemical contaminants. Purification is essential to isolate the functional product and is critical for the performance of downstream applications. thermofisher.com The choice of purification method often depends on the intended application, the length of the oligonucleotide, and the desired level of purity. sigmaaldrich.comsigmaaldrich.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying biotinylated oligonucleotides. sigmaaldrich.com This method separates molecules based on their hydrophobicity. The presence of the biotin moiety, and often a DMT group, increases the hydrophobicity of the full-length oligonucleotide, allowing for its effective separation from the more hydrophilic, shorter failure sequences. glenresearch.comsigmaaldrich.com RP-HPLC is particularly effective for purifying oligonucleotides modified with hydrophobic dye labels in addition to biotin and is the method of choice for large-scale synthesis due to its high resolution and capacity. sigmaaldrich.com However, for oligonucleotides longer than 50 bases, the resolution of RP-HPLC may decrease. sigmaaldrich.com

Cartridge purification offers a more rapid and convenient alternative to HPLC, particularly for applications like PCR primers where high throughput is often prioritized. glenresearch.com These cartridges typically utilize a reverse-phase mechanism. For biotin phosphoramidites containing a DMT group, a "DMT-on" strategy can be employed. The crude mixture is passed through the cartridge, which retains the DMT-bearing full-length product. Failure sequences, which lack the DMT group, are washed away. The DMT group is then cleaved, and the purified, full-length oligonucleotide is eluted. glenresearch.com This method is generally sufficient for many applications, yielding purities often greater than 85%. sigmaaldrich.com

Other purification methods include anion-exchange HPLC (AE-HPLC) , which separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. This can be particularly useful for purifying sequences with significant secondary structure. sigmaaldrich.comsigmaaldrich.comPolyacrylamide gel electrophoresis (PAGE) is another option that provides high resolution for purifying oligonucleotides, especially for demanding applications. thermofisher.com

Purification TechniquePrinciple of SeparationTypical PurityBest Suited For
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>85% (can be higher) sigmaaldrich.comHigh-purity applications, large-scale synthesis, dye-labeled oligonucleotides. sigmaaldrich.com
Cartridge Purification (DMT-on) Hydrophobicity (retention of DMT group)>85% sigmaaldrich.comRoutine applications, PCR primers, rapid purification. glenresearch.com
Anion-Exchange HPLC (AE-HPLC) Charge (phosphate backbone)HighOligonucleotides with significant secondary structure. sigmaaldrich.comsigmaaldrich.com
Polyacrylamide Gel Electrophoresis (PAGE) Size and ConformationHighApplications requiring very high purity. thermofisher.com

The selection of the appropriate purification strategy is a critical step that directly impacts the quality and performance of the final biotinylated oligonucleotide product.

Spectroscopic Verification and Quantitative Analysis of Biotin Integration within Oligonucleotides

After purification, it is essential to verify the successful incorporation of the biotin molecule and, in many cases, to quantify the extent of biotinylation. Spectroscopic methods are invaluable tools for this purpose.

Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, provides a definitive confirmation of biotinylation. nih.govacs.org By precisely measuring the molecular weight of the purified oligonucleotide, one can confirm the addition of the biotin moiety. For example, a study using a fluoride-cleavable biotin phosphoramidite employed HPLC and mass spectrometry to verify the synthesis and cleavage of the biotinylated DNA. nih.gov MS is also sensitive enough to detect potential side reactions, such as the oxidation of biotin to biotin sulfoxide. tandfonline.comresearchgate.net

UV-Vis Spectroscopy , while not directly detecting the biotin molecule, is the standard method for quantifying the concentration of the oligonucleotide itself by measuring its absorbance at 260 nm. This concentration measurement is a prerequisite for many downstream applications and for calculating the biotin-to-oligonucleotide ratio.

Quantitative analysis of biotin incorporation can be performed using various assays. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a traditional colorimetric method. HABA binds to avidin (B1170675), producing a colored complex. When a biotinylated sample is added, the biotin displaces the HABA, leading to a decrease in absorbance at 500 nm, which can be correlated to the amount of biotin present. mesoscale.com However, the HABA assay can lack the sensitivity and reproducibility required for rigorous quality control. mesoscale.com More sensitive fluorescence-based assays are also available, which rely on the change in fluorescence of a labeled avidin molecule upon binding to biotin. mesoscale.com A study comparing different methods found that the Quant*Tag assay provided results closest to the expected 1:1 biotin-to-oligonucleotide ratio for a 12-mer oligo. mesoscale.com

Spectroscopic/Analytical MethodInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MALDI-TOF, ESI) Confirms the exact molecular weight of the oligonucleotide, verifying biotin incorporation. nih.govacs.orgHighly accurate and definitive for confirming modification. Can detect side products. tandfonline.comresearchgate.netRequires specialized instrumentation.
UV-Vis Spectroscopy (A260) Quantifies the concentration of the oligonucleotide.Simple, rapid, and widely available.Does not provide information about biotinylation.
HABA Assay Quantifies the amount of incorporated biotin.Simple colorimetric assay. mesoscale.comLower sensitivity and reproducibility compared to other methods. mesoscale.com
Fluorescence-Based Assays Quantifies the amount of incorporated biotin.Higher sensitivity than the HABA assay. mesoscale.comMay require specific reagents and instrumentation.

Affinity-Based Assays for Validation of Biotin-Streptavidin Binding Capacity and Specificity

The ultimate test of a biotinylated oligonucleotide is its ability to bind to streptavidin or avidin. Affinity-based assays are therefore crucial for validating the functionality of the biotin tag. These assays confirm that the biotin is accessible for binding and that the strong, specific interaction is intact.

Enzyme-Linked Immunosorbent Assay (ELISA)-based methods are commonly used to assess biotin-streptavidin binding. gencefebio.com In a typical format, a streptavidin-coated microplate is used to capture the biotinylated oligonucleotide. biomat.itthermofisher.com The immobilized oligonucleotide can then be detected using a complementary probe labeled with an enzyme (like horseradish peroxidase) or a fluorophore. The resulting signal is proportional to the amount of biotinylated oligonucleotide bound to the plate, thus confirming the binding capacity. sigmaaldrich.comsigmaaldrich.com These assays are well-suited for high-throughput screening and quality control. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free technique for characterizing molecular interactions. nih.gov In this context, streptavidin is typically immobilized on a sensor chip, and the biotinylated oligonucleotide is flowed over the surface. biosensingusa.com The binding event is detected as a change in the refractive index at the sensor surface, providing quantitative data on the association and dissociation rates of the interaction. nih.govbio-techne.com This allows for a detailed kinetic analysis of the biotin-streptavidin bond, confirming not only that binding occurs but also its strength and stability. biosensingusa.combiosensingusa.com SPR can be used to determine affinity constants (KD), which are a key measure of binding strength. nih.govbio-techne.com

Gel shift assays , also known as electrophoretic mobility shift assays (EMSA), can provide a qualitative assessment of binding. When a biotinylated oligonucleotide is incubated with streptavidin, the formation of the large biotin-streptavidin complex results in a significant decrease in the electrophoretic mobility of the oligonucleotide through a polyacrylamide or agarose (B213101) gel. acs.org This "shift" in the band position compared to the unbound oligonucleotide provides clear evidence of a functional interaction.

Assay TypePrincipleData ObtainedKey Advantages
ELISA-based Assays Capture of biotinylated oligonucleotide on a streptavidin-coated surface followed by detection. biomat.itthermofisher.comQualitative or quantitative measure of binding capacity.High-throughput, sensitive, and widely used in diagnostics. nih.govresearchgate.netwuxiapptec.com
Surface Plasmon Resonance (SPR) Real-time detection of mass changes on a sensor surface upon binding. nih.govKinetic parameters (association/dissociation rates), affinity constants (KD). bio-techne.combiosensingusa.comLabel-free, provides detailed kinetic data, highly sensitive. nih.govbiosensingusa.com
Gel Shift Assay (EMSA) Separation of bound vs. unbound oligonucleotide by electrophoresis based on size. acs.orgQualitative confirmation of binding.Simple, visual confirmation of the interaction.

The robust interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.govresearchgate.netnih.gov The validation of this interaction is the final and most critical step in the characterization of biotinylated oligonucleotides, ensuring their fitness for purpose in a multitude of biological applications.

Research Applications of Biotin Phosphoramidite Modified Nucleic Acids in Molecular Biology and Biotechnology

Utilization in Nucleic Acid Detection Systems and Probe Design

Biotinylated nucleic acids are instrumental in the development of sensitive and specific detection systems. The biotin (B1667282) tag serves as a versatile handle for the attachment of reporter molecules or for immobilization onto a solid support, facilitating the detection of target sequences. glenresearch.comgenelink.com

Hybridization-Based Assays (e.g., In Situ Hybridization, Microarrays)

In hybridization-based assays, biotinylated oligonucleotides function as probes that specifically bind to complementary nucleic acid sequences. geneticeducation.co.in

In Situ Hybridization (ISH): In techniques like fluorescence in situ hybridization (FISH) and chromogenic in situ hybridization (CISH), biotinylated probes are used to detect specific DNA or RNA sequences within the context of cells and tissues. biologists.comnih.govbaseclick.eu After the probe hybridizes to its target, it is typically detected using streptavidin conjugated to a fluorescent dye (for FISH) or an enzyme like horseradish peroxidase (for CISH) that generates a colored precipitate. nih.govbaseclick.euhistobiolab.com This indirect detection method allows for significant signal amplification. biologists.com Early applications in the 1980s utilized biotinylated probes with fluorescent streptavidin conjugates for detecting both DNA and mRNA targets. biologists.com

Microarrays: DNA microarrays consist of thousands of specific oligonucleotide probes immobilized on a solid surface, which can be used to analyze the expression of thousands of genes simultaneously. geneticeducation.co.in Biotinylated target nucleic acids (e.g., cDNA reverse transcribed from mRNA) are hybridized to the array. The array is then washed and incubated with a fluorescently labeled streptavidin conjugate, allowing for the quantification of the hybridized target at each probe location.

Assay TypePrincipleRole of Biotin Phosphoramidite (B1245037)Detection Method
FISH/CISH Hybridization of a labeled probe to a specific DNA/RNA sequence in fixed cells or tissues. nih.govbaseclick.euSynthesis of biotinylated nucleic acid probes.Indirect detection via fluorescently-labeled or enzyme-conjugated streptavidin. nih.govhistobiolab.com
Microarrays Hybridization of labeled target nucleic acids to an array of immobilized probes. geneticeducation.co.inLabeling of target nucleic acids (e.g., cDNA) with biotin.Detection of hybridized targets using fluorescently-labeled streptavidin.

Amplification-Based Detection Methodologies (e.g., Biotinylated PCR Primers)

Biotinylated primers are widely used in polymerase chain reaction (PCR) and other amplification techniques to produce labeled amplicons. nih.govbu.edu These biotinylated products can then be easily captured, purified, or detected.

Quantitative PCR (qPCR) and Digital PCR (dPCR): In some formats, biotinylated primers are used to immobilize the amplified product onto a solid surface, such as magnetic beads coated with streptavidin, for subsequent analysis. bu.edunih.gov This allows for the separation of the amplicons from the rest of the PCR components. bu.edu

Pyrosequencing: This DNA sequencing technology often utilizes a biotinylated primer to capture the single-stranded DNA template onto streptavidin-coated beads, preparing it for the sequencing-by-synthesis reaction. nih.gov A universal biotinylated primer approach has also been developed to streamline the process for single nucleotide polymorphism (SNP) analysis. nih.gov

Isothermal Amplification: Techniques like recombinase polymerase amplification (RPA) can be coupled with biotinylated primers for detection. acs.org For example, in a colorimetric assay for detecting a single nucleotide polymorphism, primer extension with biotinylated dNTPs allows for the subsequent binding of streptavidin-poly-horseradish peroxidase for signal generation. acs.org Another method involves using a biotinylated reverse primer and a fluorescently labeled forward primer in an isothermal reaction to detect malarial DNA on a paper-based device. glenresearch.com

Development of Electrochemical Detection Platforms for Biotinylated DNA

Electrochemical biosensors offer a highly sensitive and often label-free alternative for DNA detection. Biotinylated DNA plays a crucial role in the design of these platforms.

Immobilization of Probes: Biotinylated DNA probes can be immobilized onto streptavidin-modified electrodes. researchgate.net This controlled immobilization is often more efficient than direct thiol-gold linkage. researchgate.net

Signal Amplification: In one method, a biotinylated detection probe hybridizes to the target DNA, which is already captured on an electrode. A streptavidin-enzyme conjugate (e.g., alkaline phosphatase) is then introduced. nih.govnih.gov The enzyme converts a substrate into an electroactive product, which can be detected and amplified, allowing for the detection of DNA at attomolar concentrations. nih.gov Another approach uses a biotinylated intercalator that binds to the DNA duplex, which then recruits a streptavidin-enzyme conjugate for signal generation. nih.gov

Affinity Purification and Enrichment Strategies for Nucleic Acids and Their Complexes

The high-affinity interaction between biotin and streptavidin is a powerful tool for the purification and enrichment of biotinylated molecules and their binding partners from complex mixtures. nih.govtakarabio.com

Isolation of Full-Length Oligonucleotides from Synthesis Byproducts utilizing Biotin Tags

During chemical oligonucleotide synthesis, failure sequences (truncated oligonucleotides) are common byproducts. Biotin phosphoramidites that contain a DMT (dimethoxytrityl) group can be used in a "DMT-on" purification strategy. glenresearch.com Since only the full-length oligonucleotides will possess the 5'-DMT group, they can be selectively purified.

A more advanced method utilizes a photocleavable biotin phosphoramidite. nih.govnih.govresearchgate.net This reagent attaches a biotin molecule to the 5'-end of the oligonucleotide via a photocleavable linker. nih.govnih.gov The crude synthesis mixture is passed through a streptavidin-coated solid support, which captures only the full-length, biotinylated oligonucleotides. nih.govnih.gov After washing away the failure sequences, the purified, full-length oligonucleotides are released from the support by brief irradiation with light, which cleaves the linker. nih.govnih.govresearchgate.net

Purification StrategyKey FeatureAdvantage
DMT-On with Biotin Phosphoramidite DMT group on the biotin phosphoramidite allows for selective retention of full-length products on a reverse-phase cartridge. glenresearch.comSimple and compatible with standard purification hardware.
Photocleavable Biotin Tag Biotin is attached via a light-sensitive linker. nih.govnih.govHigh purity of full-length oligonucleotides; gentle release of the purified product. nih.govnih.gov

Enrichment of Nucleic Acid-Protein Complexes in Biochemical and Proteomic Studies

Identifying the proteins that interact with specific DNA or RNA sequences is crucial for understanding gene regulation and other cellular processes. Biotinylated nucleic acids are invaluable tools for these studies.

A biotinylated DNA or RNA probe corresponding to a sequence of interest is synthesized. genelink.combiorxiv.org This probe is then incubated with a cell lysate or nuclear extract to allow for the formation of nucleic acid-protein complexes. genelink.comnih.gov These complexes are then captured on a solid support coated with streptavidin, such as magnetic beads. nih.govtandfonline.com After washing away non-specifically bound proteins, the specifically bound proteins can be eluted and identified by techniques like mass spectrometry. biorxiv.org This method has been used to purify DNA-binding proteins, such as the Lac repressor, with a 3400-fold enrichment in a single step. nih.gov It is also widely applied in RNA pull-down assays to identify RNA-binding proteins and their associated complexes. biorxiv.orgtandfonline.comresearchgate.net

Immobilization Strategies for Surface-Bound Nucleic Acid Arrays and Biosensors

The robust and specific interaction between biotin and streptavidin is widely exploited for the stable, oriented immobilization of nucleic acids onto solid surfaces. This capability is fundamental to the development of DNA microarrays, biosensors, and various diagnostic platforms. nih.govnih.gov

The creation of a nucleic acid-based biosensor or biochip begins with the functionalization of a solid support. Common substrates include silicon wafers, glass slides, gold surfaces for Surface Plasmon Resonance (SPR), and polystyrene or other polymers for microtiter plates. engibody.comacademicjournals.orgresearchgate.net The general procedure involves first coating the surface with streptavidin or a related protein like NeutrAvidin. acs.orgbiorxiv.org This protein layer then serves as a uniform, high-capacity anchor for capturing biotinylated oligonucleotides from solution. oup.com

The process typically follows these steps:

Surface Preparation : The substrate is cleaned and sometimes chemically treated to create a suitable foundation. For instance, silicon wafers might be silylated to introduce reactive groups. academicjournals.org

Streptavidin Coating : A solution of streptavidin is applied to the surface, where it adsorbs or covalently attaches, forming a stable protein monolayer. biorxiv.orgoup.com Researchers can control the density of the immobilized streptavidin to fine-tune the biosensor's properties. biorxiv.org

Blocking : Any remaining non-specific binding sites on the surface are blocked using agents like bovine serum albumin (BSA) to prevent unwanted adsorption of other molecules during the assay. acs.org

Oligonucleotide Immobilization : The biotinylated oligonucleotides, synthesized using Biotin Phosphoramidite, are introduced. The biotin tag at the end of the oligonucleotide binds specifically and with high affinity to the immobilized streptavidin, resulting in a surface populated with precisely oriented nucleic acid probes. arxiv.orgacademicjournals.orgnih.gov

This method is highly versatile and has been adapted for numerous platforms, from SPR sensor chips that measure molecular interactions in real-time to electrochemical biosensors on graphite (B72142) felt electrodes. acs.orgengibody.com Some advanced techniques even use photolithography with photoactivatable biotin to create micropatterned surfaces where oligonucleotides are immobilized only in specific, light-exposed areas. academicjournals.org

Table 1: Strategies for Preparing Biosensor Surfaces with Biotinylated Oligonucleotides
Substrate MaterialCoating/Immobilization StrategyImmobilized ProbeExample Application PlatformReference
CM5 Sensor Chip (Dextran matrix)Covalent attachment of streptavidin to dextran (B179266) matrix via amine coupling.5'-Biotinylated G-quadruplex DNASurface Plasmon Resonance (SPR) Biosensor engibody.com
Graphite Felt Electrode (GFE)Adsorption of NeutrAvidin, followed by blocking with BSA.5'-Biotinylated DNA oligonucleotide probe for ListeriaFlow-Through Electrochemical Biosensor acs.org
Silicon WaferSilylation, followed by covalent attachment of photoactivatable biotin and subsequent binding of fluorescently labeled streptavidin.Biotinylated oligonucleotides of varying lengths (16-99 bases)Micropatterned DNA Arrays academicjournals.org
96-Well Microplate (Polystyrene)Adsorptive coating with recombinant streptavidin.Biotinylated antibodies, proteins, or nucleic acidsEnzyme-Linked Immunosorbent Assay (ELISA) thermofisher.commdpi.com

Once immobilized, biotinylated oligonucleotides serve as capture probes in a multitude of solid-phase assays. These platforms are central to diagnostics, genomics, and drug discovery due to their capacity for multiplexing and automation. nih.gov

In solid-phase assays , the immobilized oligonucleotide hybridizes with its complementary target sequence from a complex sample like cell lysate or amplified DNA. This capture event forms the basis for detection. For example, in single nucleotide polymorphism (SNP) genotyping, different biotinylated probes, each specific to a particular allele, can be immobilized. Only the probe that perfectly matches the target DNA will be extended by a polymerase using labeled deoxynucleotide triphosphates (dNTPs), allowing for optical or electrochemical detection of the specific SNP. acs.orgnih.gov This principle is also used in assays analogous to ELISA, where the captured target is detected using a secondary probe or antibody conjugated to a reporter enzyme like horseradish peroxidase. acs.org

For high-throughput screening (HTS) , this technology is often adapted to 96-well or 384-well microplates or magnetic beads. thermofisher.comnih.gov Streptavidin-coated magnetic beads, for instance, allow for the rapid purification of biotinylated DNA substrates and their interacting proteins from thousands of samples in parallel. nih.gov This is invaluable for screening enzyme libraries or identifying novel DNA-binding proteins. An automated magnetic particle processor can transfer the beads through binding, washing, and elution steps, preparing the isolated complexes for analysis by mass spectrometry or other methods. nih.gov This combination of specific capture via biotinylated oligos and automated handling enables the screening of vast compound or mutant libraries at a rate of seconds per sample, dramatically accelerating research in functional genomics and drug discovery. nih.govoup.com

Table 2: Applications of Immobilized Biotinylated Oligonucleotides in Assays and Screening
Assay/Platform TypePrincipleDetection MethodPrimary ApplicationReference
Solid-Phase Primer ExtensionTarget DNA hybridizes to immobilized allele-specific primers. Extension with biotinylated dNTPs occurs only on matched primers.Optical (colorimetric), via streptavidin-HRP conjugate.SNP Genotyping acs.orgnih.gov
DNA-Binding Protein AssayAntibodies are immobilized to capture a specific DNA-binding protein from a crude extract. A biotinylated DNA probe then detects the protein's activity.Colorimetric, via streptavidin-HRP conjugate.Screening monoclonal antibodies against DNA-binding proteins. acs.org
Multiplex Genotyping by Mass SpectrometryPrimers are extended with biotinylated dideoxynucleotides (ddNTPs). The biotinylated products are captured on streptavidin beads for purification before analysis.MALDI-TOF Mass SpectrometryMultiplexed SNP analysis. biorxiv.org
High-Throughput Enzyme ScreeningCell lysates containing potential enzymes are incubated with biotinylated oligonucleotide substrates in 96-well plates.Mass Spectrometry (LC/Q-TOF)Functional screening of enzyme libraries. nih.gov

Preparation of Biosensor Surfaces and Biochips with Immobilized Biotinylated Oligonucleotides

Applications in Advanced Nucleic Acid Nanotechnology and Structural Biology

The precision of phosphoramidite chemistry combined with the specificity of the biotin-streptavidin interaction provides a powerful toolkit for the bottom-up construction of complex nanoscale objects and for controlling molecular interactions.

DNA nanotechnology, particularly the DNA origami technique, allows for the creation of precisely shaped two- and three-dimensional objects by folding a long scaffold DNA strand with hundreds of short, synthetic "staple" oligonucleotides. acs.orgarxiv.orgacademicjournals.org By using Biotin Phosphoramidite during the synthesis of specific staple strands, biotin molecules can be placed at designated positions on the DNA nanostructure with nanometer precision. academicjournals.org

These biotin sites act as programmable anchor points. The tetravalent nature of streptavidin allows it to act as a molecular bridge, connecting two or more biotinylated DNA origami structures together. academicjournals.org Researchers have demonstrated the ability to link cross-like origami structures end-to-end, forming larger, ordered assemblies. academicjournals.org This directed self-assembly process is crucial for building complex DNA-based circuits, molecular breadboards for arranging other components like nanoparticles or proteins, and larger, hierarchical superstructures. researchgate.netbiorxiv.orgnih.gov The stoichiometry and geometry of these assemblies can be controlled by designing the number and location of biotinylation sites on the DNA origami building blocks. oup.comresearchgate.net

Beyond building larger structures, site-specific biotinylation is used to functionalize nucleic acids and DNA nanostructures for controlled interactions with other biomolecules. caltech.edu A biotinylated staple on a DNA origami can serve as a docking site for a streptavidin molecule, which in turn can be used to attach other biotinylated cargo, such as enzymes, antibodies, or quantum dots. acs.orgresearchgate.net

This strategy allows for the precise spatial arrangement of functional proteins on a DNA scaffold. researchgate.net For example, a DNA tetrahedron can be functionalized with a single biotin, which binds one site on a streptavidin tetramer. The remaining three binding sites on the streptavidin are then available to capture other biotin-linked molecules, creating a multifunctional hybrid nanostructure. researchgate.net This method has been used to organize proteins into defined patterns, study enzymatic reactions at the single-molecule level, and construct novel biosensors where the spatial relationship between components is critical for function. researchgate.netcaltech.edu The self-assembly of bis-biotinylated DNA fragments with streptavidin can generate linear nanostructures, which can be further functionalized with biotinylated antibodies for use as highly sensitive reagents in diagnostic assays like immuno-PCR. oup.comresearchgate.net

Table 3: Examples of DNA Nanostructure Fabrication and Functionalization
Nanostructure/SystemRole of Biotin PhosphoramiditeAssembly/Functionalization PrincipleApplication/PurposeReference
Connected DNA Origami CrossesSite-specific biotinylation of staple strands at the ends of origami structures.Streptavidin acts as a linker to connect two or more biotinylated origami units end-to-end.Fabrication of extended DNA origami networks. academicjournals.org
Protein-Functionalized DNA OrigamiBiotinylation of a specific staple strand to create a docking site.A biotinylated oligonucleotide hybridizes to the origami, binds streptavidin, which then captures a biotinylated protein (e.g., an antibody fragment).Site-specific positioning of functional proteins with 1:1 stoichiometry. acs.org
Linear DNA-Streptavidin OligomersSynthesis of double-stranded DNA fragments with biotin at both ends (bis-biotinylated).Self-assembly of bis-biotinylated DNA and streptavidin into linear, chain-like nanostructures.Creation of multivalent reagents for immuno-PCR. oup.comresearchgate.net
Addressable Silica (B1680970) NanostructuresBiotinylation of DNA origami staple strands prior to silicification.DNA origami with biotin handles is used as a template for silica formation. The biotin remains accessible for post-fabrication binding of streptavidin.Creating inorganic nanostructures with preserved, site-specific addressability. acs.orgbiorxiv.org

Fabrication of DNA Nanostructures with Site-Specific Biotinylation for Directed Assembly

Role in Mechanistic Studies of DNA Replication and Repair Pathways

Understanding the complex protein machinery involved in DNA replication and repair is a central goal of molecular biology. Biotinylated oligonucleotides, synthesized using Biotin Phosphoramidite, are indispensable tools for these mechanistic studies, primarily through their use in affinity capture or "pull-down" assays. engibody.comnih.govengibody.com

In a typical DNA pull-down assay, a biotinylated DNA probe is designed to mimic a specific structure or sequence of interest, such as a promoter region, a replication fork, or a site of DNA damage. engibody.comengibody.comresearchgate.net This "bait" probe is incubated with a cell extract containing a complex mixture of proteins. Proteins that specifically bind to the DNA sequence or structure are captured. The entire DNA-protein complex is then isolated from the mixture using streptavidin-coated magnetic beads. engibody.comengibody.com After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by methods like Western blotting or mass spectrometry. nih.gov

This approach has been used to:

Identify Novel DNA-Binding Proteins : Researchers have used biotinylated DNA probes to discover previously unknown proteins that act as sensors for cytosolic DNA, such as identifying the DNA repair protein Ku70's role in interferon response. researchgate.net

Characterize Replication and Repair Complexes : By using biotinylated DNA substrates that mimic Okazaki fragments or other replication intermediates, scientists can isolate and study the components of the replisome. whiterose.ac.uk Studies have used biotinylated substrates to demonstrate that the FEN1 nuclease must thread a DNA flap through the enzyme before cleavage, providing key insight into its mechanism during Okazaki fragment maturation. whiterose.ac.uk Similarly, the interactions of key homologous recombination proteins like Rad51 and Rad54 with DNA have been characterized using pull-down assays with biotinylated DNA immobilized on beads. researchgate.net

Investigate Protein-DNA Interactions : The technique allows for the detailed study of transcription factor binding to promoter elements and the influence of co-regulators or therapeutic agents on these interactions. nih.govresearchgate.net For example, the binding of the estrogen receptor to specific DNA sequences was analyzed using biotinylated probes to understand gene repression mechanisms. researchgate.net

Investigating Translesion DNA Synthesis Mechanisms with Biotinylated Substrates

Translesion synthesis (TLS) is a critical DNA damage tolerance (DDT) pathway that allows the replication machinery to bypass lesions in the DNA template, thus preventing replication fork collapse and potential cell death. glenresearch.com However, this process is often mutagenic. glenresearch.com Biotinylated oligonucleotides, synthesized using biotin phosphoramidite, are instrumental in dissecting the mechanisms of TLS polymerases.

The core principle of these investigations involves using the biotin tag to immobilize a synthetic DNA substrate containing a specific lesion onto a streptavidin-coated surface, such as magnetic beads or sensor chips. glenresearch.comglenresearch.com This immobilization permits researchers to perform controlled in vitro assays to monitor the activity of TLS polymerases as they encounter the lesion. glenresearch.combiorxiv.org

A key application is in primer extension assays. In a typical "standing start" experiment, a radiolabeled or fluorescently tagged primer is annealed to the biotinylated template just upstream of the DNA lesion. nih.gov The entire construct is then immobilized. Purified TLS polymerases and deoxynucleoside triphosphates (dNTPs) are added, and the extension of the primer strand across and beyond the lesion is monitored over time. biorxiv.orgnih.gov By analyzing the length and sequence of the products, researchers can determine the efficiency, fidelity, and kinetics of lesion bypass by a specific polymerase. nih.gov

For instance, one study utilized a 93-mer oligonucleotide substrate containing a nitrogen mustard-induced interstrand cross-link (ICL) and a terminal 5'-biotin tag. glenresearch.combiorxiv.org The substrate was immobilized on streptavidin beads and incubated with various yeast TLS polymerases. glenresearch.com The results showed that the Rev1-Pol ζ complex was significantly more efficient at complete bypass of the ICL compared to other polymerases like Pol ζ alone or Pol η. biorxiv.org This study also found that the Rev1-Pol ζ complex faithfully inserted a dCMP nucleotide opposite the guanine (B1146940) involved in the cross-link. glenresearch.com Such assays provide direct insights into the specialization and coordination of TLS polymerases in response to highly cytotoxic DNA damage.

Table 1: Example of an In Vitro Translesion Synthesis (TLS) Assay Setup

Component Description Role in Assay
DNA Substrate A synthetic oligonucleotide (e.g., 93-mer) containing a specific DNA lesion (e.g., Interstrand Cross-Link) and a 5' or 3' biotin tag. Mimics a damaged DNA template that causes replication fork stalling. The biotin tag allows for immobilization. glenresearch.combiorxiv.orgnih.gov
Immobilization Matrix Streptavidin-coated magnetic beads or a streptavidin-coated biosensor surface. Captures the biotinylated DNA substrate via the high-affinity biotin-streptavidin interaction, facilitating buffer exchange and purification. glenresearch.comengibody.comneb.com
Primer A shorter oligonucleotide, often labeled with 32P or a fluorescent dye, annealed to the template strand upstream of the lesion. Provides the 3'-hydroxyl group necessary for DNA polymerase to initiate synthesis. The label allows for product visualization. nih.gov
TLS Polymerase Purified recombinant DNA polymerase suspected of being involved in bypassing the specific lesion (e.g., Pol ζ, Pol η, Rev1). The enzyme whose catalytic activity (efficiency, fidelity, processivity) on the damaged template is being investigated. biorxiv.org
Reaction Buffer Contains buffer salts, Mg2+ (a critical cofactor for polymerases), and dNTPs. Provides the optimal chemical environment for polymerase activity and the building blocks for DNA synthesis. oup.com

Assays for Elucidating DNA Damage Tolerance Mechanisms and Pathways

DNA Damage Tolerance (DDT) encompasses multiple pathways, including TLS and error-free template switching, that cells use to complete DNA replication on a damaged template. glenresearch.com Biotin phosphoramidite-modified nucleic acids are central to a variety of assays designed to identify the protein machinery and elucidate the complex regulatory networks of these pathways.

Pull-Down Assays: A primary application is the DNA pull-down assay, used to identify proteins that bind to specific DNA damage sites. engibody.comprofacgen.com In this technique, a biotinylated DNA oligonucleotide containing a particular lesion is synthesized and immobilized on streptavidin-coated magnetic beads. engibody.com The beads are then incubated with cell extracts. profacgen.com Proteins that specifically recognize and bind to the damaged DNA are "pulled down" with the beads. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. profacgen.com This approach has been crucial for identifying novel factors involved in the recognition and processing of various DNA lesions.

Proximity-Dependent Biotinylation (BioID): A more advanced technique for mapping protein interaction networks at sites of DNA damage is proximity-dependent biotin identification (BioID). oup.comwikipedia.org In this method, a protein of interest known to localize to DNA damage sites (e.g., the DNA repair scaffold protein SLX4) is fused to a promiscuous biotin ligase, such as BirA*. acs.orgbiorxiv.org When these fusion proteins are expressed in cells and biotin is added, the ligase biotinylates any proteins in its immediate vicinity (typically within nanometers). biorxiv.org These newly biotinylated proteins, which represent both stable and transient interactors, can then be purified using streptavidin beads and identified by mass spectrometry. oup.com This powerful in vivo approach provides a snapshot of the protein "neighborhood" surrounding a key DDT factor as it engages with damaged DNA, revealing new pathway components and regulatory interactions. acs.orgfrontiersin.org

Direct Visualization Assays: Biotinylated probes are also key to the direct visualization of DNA damage and repair. In studies using Atomic Force Microscopy (AFM), base lesions in genomic DNA are first converted to apurinic/apyrimidinic (AP) sites by specific DNA glycosylases. oup.comresearchgate.net These AP sites, which possess an aldehyde group, are then labeled with an aldehyde-reactive probe (ARP) that contains a biotin moiety. researchgate.netnih.gov The subsequent addition of streptavidin, a large protein, creates a bulky complex at the damage site that is easily visualized by AFM. nih.govpnas.org This method allows for high-resolution mapping of the spatial distribution of lesions, enabling researchers to analyze the complexity of clustered DNA damage induced by agents like ionizing radiation and to observe the progression of their repair in different cell types. oup.comnih.gov

Table 2: Comparison of Biotin-Based Assays for Studying DNA Damage Tolerance (DDT) Pathways

Assay Type Principle Application Example Findings
DNA Pull-Down A biotinylated DNA probe with a specific lesion is immobilized on streptavidin beads to capture binding proteins from cell lysates. engibody.comprofacgen.com Identification of proteins that recognize and bind to specific types of DNA damage. Isolation of transcription factors that bind to a specific gene promoter in response to cellular stress signals. engibody.com
Proximity Labeling (e.g., BioID) A DDT protein of interest is fused to a promiscuous biotin ligase, which biotinylates proximal proteins in vivo. oup.comwikipedia.org Mapping protein-protein interaction networks and identifying transient or weak interactors at sites of DNA damage. Identification of over 200 potential interacting partners for the DNA repair scaffold protein SLX4, revealing links to RNA metabolism and chromatin remodeling. acs.org
Atomic Force Microscopy (AFM) Visualization DNA lesions are enzymatically converted to AP sites, which are then tagged with a biotinylated probe and a bulky streptavidin molecule for direct imaging. researchgate.netnih.gov Quantifying and mapping the spatial distribution and complexity of DNA damage clusters on a single-molecule level. Demonstrating that high-energy Fe-ion beams produce more complex and clustered DNA damage compared to X-rays. nih.govnih.gov

Optimization Strategies and Challenges in Biotin Phosphoramidite Synthesis and Application

Factors Influencing Coupling Yield and Biotinylation Efficiency in Oligonucleotide Synthesis

The efficiency of incorporating biotin (B1667282) phosphoramidite (B1245037) into a growing oligonucleotide chain is critical for maximizing the yield of the desired full-length product. thermofisher.com Several factors can impact this coupling efficiency.

Phosphoramidite Concentration and Coupling Time: Increasing the concentration of the biotin phosphoramidite can enhance coupling efficiency. umich.edu For instance, some protocols recommend doubling the standard concentration to a 20-fold molar excess over the synthetic polynucleotide chain, especially for longer sequences. umich.edu Similarly, extending the coupling time can improve yields. Recommended coupling times can vary depending on the specific biotin phosphoramidite used, with some requiring as little as 2 minutes and others benefiting from up to 15 minutes. biosearchtech.comglenresearch.com

Reagent Purity and Anhydrous Conditions: The phosphoramidite chemistry used in oligonucleotide synthesis is highly sensitive to moisture. biosearchtech.comoup.com The presence of water can lead to the premature breakdown of the phosphoramidite and reduce coupling efficiency. Therefore, using anhydrous acetonitrile (B52724) as a diluent and wash, and ensuring an anhydrous environment when dissolving the phosphoramidites is crucial. biosearchtech.com Pre-treating acetonitrile with molecular sieves is a recommended practice. biosearchtech.com

Activator Choice: The choice of activator plays a significant role in the coupling reaction. Activators like 4,5-dicyanoimidazole (B129182) (DCI), 5-ethylthio-1H-tetrazole (ETT), or 5-benzylthio-1H-tetrazole (BTT) are used to protonate the diisopropylamino group of the phosphoramidite, making it reactive with the free 5'-hydroxyl group of the growing oligonucleotide chain. biosearchtech.com DCI, being more nucleophilic, can reduce coupling times and is highly soluble in acetonitrile, allowing for higher effective concentrations of the phosphoramidite. biosearchtech.com

Support Matrix: The type of solid support used can also influence the yield, particularly for longer oligonucleotides. Using a support with a lower loading capacity can significantly increase the yield of long oligonucleotides. umich.edu

Below is a table summarizing key factors and their impact on biotinylation efficiency.

FactorImpact on EfficiencyOptimization Strategy
Phosphoramidite Concentration Higher concentration generally increases coupling efficiency.Use a higher molar excess of phosphoramidite, especially for long sequences. umich.edu
Coupling Time Longer coupling times can improve the incorporation rate.Optimize coupling time based on the specific biotin phosphoramidite being used. biosearchtech.comglenresearch.com
Moisture Presence of water degrades phosphoramidites and reduces yield.Use anhydrous reagents and maintain a dry environment during synthesis. biosearchtech.com
Activator The type of activator affects the reaction rate and efficiency.Select an appropriate activator like DCI for faster coupling. biosearchtech.com
Capping Inefficient capping leads to truncated sequences and lower yield.Ensure complete capping of unreacted hydroxyl groups after each coupling step. thermofisher.combiosearchtech.com
Solid Support Support properties can affect the synthesis of long oligonucleotides.Use supports with lower loading capacity for synthesizing longer chains. umich.edu

Mitigation of Non-Specific Binding and Background Signals in Biotin-Streptavidin Detection Systems

The high affinity between biotin and streptavidin is the foundation of many detection systems. pnas.org However, this strong interaction can also lead to non-specific binding and high background signals, which can obscure the desired signal and lead to erroneous results. nih.govrockland.com

Blocking Endogenous Biotin: Many tissues and cell lysates contain endogenous biotin-containing enzymes that can be recognized by streptavidin, leading to background signal. novusbio.comthermofisher.com This is particularly problematic in tissues like the liver and kidney. novusbio.comexbio.cz To mitigate this, blocking steps are essential. This typically involves pre-incubating the sample with an excess of free, unlabeled streptavidin to bind to the endogenous biotin, followed by the addition of free biotin to saturate the remaining binding sites on the streptavidin. thermofisher.com

Choice of Avidin (B1170675)/Streptavidin: Avidin, a glycoprotein (B1211001) from egg white, can exhibit high non-specific binding due to its carbohydrate moieties and high isoelectric point. rockland.comthermofisher.com Streptavidin, being non-glycosylated, generally shows lower non-specific binding. thermofisher.com Deglycosylated avidin or NeutrAvidin, which has a lower isoelectric point, are also good alternatives to reduce background. rockland.comthermofisher.com

Buffer Composition: The composition of buffers used in the assay can significantly impact non-specific binding. Increasing the ionic strength of buffers (e.g., with ~0.5 M NaCl) can help reduce non-specific interactions. rockland.com It is also advisable to avoid using fetal bovine serum (FBS) or nonfat dry milk in blocking buffers, as they can contain residual biotin. rockland.com Bovine serum albumin (BSA) fraction V is a suitable substitute. rockland.com

Washing Steps: Including a wash step with a solution containing free biotin can help to reduce background signals by displacing non-specifically bound streptavidin-enzyme conjugates. google.com

Purification of Biotinylated Oligonucleotides: Ensuring the purity of the biotinylated oligonucleotide probe is critical. Unincorporated biotin phosphoramidite or free biotin in the probe solution will compete for binding sites on streptavidin, reducing the efficiency of the intended interaction. spherotech.com Purification methods like reverse-phase HPLC are recommended to remove these contaminants. spherotech.com

The following table outlines common strategies for mitigating non-specific binding.

IssueMitigation StrategyRationale
Endogenous Biotin Pre-treat sample with unlabeled streptavidin and then free biotin. thermofisher.comSaturates endogenous biotin, preventing it from binding to the detection streptavidin.
Avidin Glycosylation Use streptavidin or NeutrAvidin instead of avidin. rockland.comthermofisher.comReduces non-specific binding caused by carbohydrate interactions.
Electrostatic Interactions Increase ionic strength of buffers (e.g., 0.5M NaCl). rockland.comDisrupts weak, non-specific electrostatic interactions.
Contaminating Biotin Avoid FBS and nonfat dry milk in blocking buffers. rockland.comThese reagents can contain biotin that interferes with the assay.
Non-specifically Bound Detector Include a wash step with free biotin. google.comDisplaces non-specifically bound streptavidin conjugates.
Impure Probe Purify biotinylated oligonucleotides using HPLC. spherotech.comRemoves free biotin and unincorporated phosphoramidites.

Stability Considerations of Biotin Phosphoramidite Reagents and Resulting Biotinylated Oligonucleotides During Storage and Processing

The chemical stability of both the biotin phosphoramidite reagent and the final biotinylated oligonucleotide is crucial for reliable and reproducible results.

Biotin Phosphoramidite Reagent Stability: Biotin phosphoramidites are sensitive to moisture and should be stored in a freezer at –10 to –30°C. biosearchtech.combiosearchtech.com Once in solution, their stability is limited, typically lasting for 1-2 days. biosearchtech.combiosearchtech.comcambio.co.uk Therefore, it is recommended to prepare fresh solutions for each synthesis run. The solubility of the phosphoramidite in the synthesis solvent, usually acetonitrile, is also a key consideration. Some earlier biotin phosphoramidites had poor solubility, requiring the use of co-solvents like dichloromethane. glenresearch.com Modern phosphoramidites are designed for better solubility. glenresearch.comnih.gov

Stability of Biotinylated Oligonucleotides: Biotinylated oligonucleotides are generally stable, but repeated freeze-thaw cycles can lead to degradation. researchgate.netnih.gov Storing them dissolved in a buffer containing a chelating agent like EDTA (e.g., TE buffer) can help prevent degradation by inhibiting nucleases. researchgate.net Experience suggests that the biotin label itself might be somewhat sensitive, with an estimated stable storage period of about a year at -20°C. researchgate.net

Cleavage and Deprotection: The conditions used for cleaving the oligonucleotide from the solid support and removing protecting groups can affect the integrity of the biotin label. Some biotin phosphoramidites are designed with linkers that are stable under standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide). nih.govnih.gov However, some linkers may be labile under certain conditions. For example, a 1,2-diol arrangement in the linker can be susceptible to cleavage during deprotection, so it is advisable to keep the 5'-DMT group on until after this step. biosearchtech.com Photocleavable and fluoride-cleavable linkers have also been developed, which are stable to standard deprotection but can be cleaved under specific conditions to release the unmodified oligonucleotide. nih.govresearchgate.net

This table summarizes stability considerations.

ComponentStorage ConditionsStability in SolutionProcessing Considerations
Biotin Phosphoramidite -10 to -30°C in a dry environment. biosearchtech.combiosearchtech.com1-2 days. biosearchtech.combiosearchtech.comcambio.co.ukEnsure complete solubility in anhydrous acetonitrile. glenresearch.com
Biotinylated Oligonucleotide -20°C, dissolved in TE buffer. researchgate.netresearchgate.netStable, but avoid multiple freeze-thaw cycles. researchgate.netnih.govUse deprotection conditions compatible with the biotin linker. biosearchtech.comnih.gov

Sequence-Dependent Effects on Biotinylation Efficiency and Downstream Functional Applications

The nucleotide sequence of the oligonucleotide can influence both the efficiency of biotin incorporation and the functionality of the resulting biotinylated probe.

Impact on Synthesis: While phosphoramidite chemistry is generally robust, the efficiency of coupling can be subtly affected by the preceding nucleotides. However, a more significant sequence-dependent effect is the potential for secondary structure formation in the growing oligonucleotide chain on the solid support, which can hinder the accessibility of the 5'-hydroxyl group for coupling. This can lead to a decrease in the yield of full-length product.

Influence on Downstream Applications: The position of the biotin label within the oligonucleotide can have a strong impact on its performance in downstream applications. Studies have shown that for hybridization probes, biotin labels placed near or at the ends of the sequence are more effective than those placed internally. nih.gov This is likely due to reduced steric hindrance, allowing better access for streptavidin to bind to the biotin. The use of long, flexible spacer arms between the biotin molecule and the oligonucleotide can also help to overcome steric hindrance. biosearchtech.comthermofisher.com The length of the oligonucleotide itself can also play a role, with shorter oligonucleotides sometimes showing faster and higher binding to streptavidin-coated surfaces. spherotech.com Furthermore, the base composition can affect the stability of oligonucleotides, with G-rich sequences being more prone to degradation. nih.gov

The table below highlights sequence-dependent considerations.

FactorEffectImplication for Application
Secondary Structure Can hinder coupling efficiency during synthesis.Lower yield of full-length biotinylated product.
Position of Biotin Label Internal labels may be sterically hindered. nih.govReduced binding affinity for streptavidin, leading to lower signal in detection assays. nih.gov
Spacer Arm Length Longer spacer arms can reduce steric hindrance. biosearchtech.comthermofisher.comImproved accessibility of biotin for streptavidin binding, enhancing detection sensitivity. thermofisher.com
Oligonucleotide Length Shorter oligos may bind more efficiently to surfaces. spherotech.comMay influence the design of probes for surface-based assays.
Base Composition G-rich sequences can be less stable. nih.govPotential for probe degradation during storage and use.

Comparative Analysis of Biotin Phosphoramidite with Other Nucleic Acid Labeling Approaches

Comparison to Post-Synthetic Biotinylation Methods (e.g., NHS Esters, Click Chemistry-Based Conjugation)

Post-synthetic labeling methods involve the introduction of a label after the oligonucleotide has been synthesized, deprotected, and purified. This approach typically relies on the reaction of a modified oligonucleotide (e.g., containing an amine group) with a reactive form of the label.

N-hydroxysuccinimide (NHS) Esters: A common post-synthetic strategy involves synthesizing an oligonucleotide with a primary amine modifier. idtdna.com This amino-modified oligonucleotide is then reacted with a biotin-NHS ester, which targets the amine group to form a stable amide bond. genelink.com While this method is versatile, it presents several challenges. The reaction efficiency can be variable, and the process often requires additional purification steps to remove unreacted biotin (B1667282) and byproducts, which can be time-consuming and lead to sample loss. glenresearch.com Furthermore, the yields of the final biotinylated product are often lower compared to direct incorporation during synthesis. genelink.com

Click Chemistry: This approach involves the introduction of an alkyne- or azide-modified nucleotide into the oligonucleotide. Subsequently, a biotin molecule containing the complementary azide (B81097) or alkyne group is "clicked" into place via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. interchim.fracs.org Click chemistry is known for its high efficiency, specificity, and biocompatibility, as the azide and alkyne groups are largely inert to biological functional groups. interchim.fr However, like NHS ester conjugation, it is a multi-step, post-synthetic process that requires separate reaction and purification steps. glenresearch.com

In contrast, biotin phosphoramidite (B1245037) offers the significant advantage of automated, on-column incorporation during oligonucleotide synthesis. glenresearch.com This "in-synthesis" approach simplifies the workflow, eliminates the need for post-synthetic enzymatic or chemical conjugation steps, and often results in a more homogeneous product with higher yields of the desired biotinylated oligonucleotide. genelink.comglenresearch.com The presence of a dimethoxytrityl (DMT) group on many biotin phosphoramidites allows for straightforward monitoring of coupling efficiency and facilitates purification using standard reverse-phase techniques. glenresearch.combioneer.com

FeatureBiotin Phosphoramidite (In-Synthesis)NHS Ester Conjugation (Post-Synthetic)Click Chemistry (Post-Synthetic)
Timing of Labeling During oligonucleotide synthesisAfter oligonucleotide synthesis and purificationAfter oligonucleotide synthesis and purification
Workflow Automated, single processMulti-step: oligo synthesis, purification, conjugation, final purificationMulti-step: oligo synthesis, purification, conjugation, final purification
Efficiency High coupling efficiencyVariable reaction efficiencyHigh reaction efficiency
Yield Generally higher final yield of labeled oligo. genelink.comLower final yield due to multiple steps. genelink.comCan be high, but subject to losses in multiple steps
Purification Simplified, often integrated into synthesis protocol. glenresearch.combioneer.comRequires additional purification steps. glenresearch.comRequires additional purification steps
Versatility Primarily for 5' or internal labeling with specific amidites. idtdna.combioneer.comCan label various positions if an amine modifier is incorporatedCan label various positions if an alkyne/azide modifier is incorporated. acs.org

Evaluation Against Alternative Non-Radioactive Labeling Reagents (e.g., Fluorescent Phosphoramidites)

While biotin itself is not directly detectable, its strong and specific interaction with streptavidin (or avidin) forms the basis of numerous detection systems. This indirect detection strategy contrasts with directly detectable labels like fluorophores.

Fluorescent Phosphoramidites: These reagents allow for the direct incorporation of a fluorescent dye (e.g., Cy3, Cy5, FAM) into an oligonucleotide during synthesis, in a manner analogous to biotin phosphoramidite. researchgate.net The primary advantage of fluorescent labels is direct detection, eliminating the need for secondary incubation steps with streptavidin conjugates. jenabioscience.comjenabioscience.com This can simplify experimental workflows and reduce background signal.

However, the fluorescence of these dyes can be sensitive to their local environment, including the adjacent nucleotide sequence, which can lead to variability in signal intensity. plos.org In some cases, indirect labeling using a biotin-streptavidin-dye conjugate has been shown to result in even stronger sequence-dependent fluorescence effects. plos.org Furthermore, the direct conjugation of a bulky dye molecule can sometimes interfere with the hybridization properties of the oligonucleotide or its interaction with enzymes.

Biotin labeling, on the other hand, offers a more modular approach. The small size of the biotin molecule is less likely to interfere with hybridization. The subsequent binding of a streptavidin conjugate, which can be coupled to a variety of reporters (enzymes like HRP or AP, or fluorophores), provides a versatile platform for signal amplification and detection. jenabioscience.comjenabioscience.com This separation of the hybridization event from the signal generation can be advantageous in many applications.

Another important class of non-radioactive labels are haptens like digoxigenin (B1670575) (DIG). nih.govnih.gov Similar to biotin, DIG is incorporated into the oligonucleotide and detected indirectly using an anti-DIG antibody, which can be conjugated to a reporter molecule. idtdna.com The choice between biotin and DIG often depends on the specific experimental context, with some studies suggesting that DIG probes may offer slightly higher specificity in certain hybridization assays. nih.gov

FeatureBiotin PhosphoramiditeFluorescent PhosphoramiditesDigoxigenin (DIG) Labeling
Detection Indirect (requires streptavidin conjugate). jenabioscience.comDirect (fluorophore is the label)Indirect (requires anti-DIG antibody conjugate). idtdna.com
Signal Amplification High, via enzyme or multi-fluorophore streptavidin conjugates. jenabioscience.comGenerally lower, but dependent on dye quantum yieldHigh, via enzyme-conjugated antibodies
Versatility A single biotinylated oligo can be used with many different streptavidin reportersThe specific fluorescence property is fixed upon synthesisA single DIG-labeled oligo can be used with different anti-DIG reporters
Interference Biotin is small and generally non-interfering. genelink.comBulky dyes can potentially affect hybridization or enzyme activity. plos.orgDIG is a small hapten, generally low interference
Sequence Effects Minimal direct effect on hybridizationFluorescence intensity can be sequence-dependent. plos.orgMinimal direct effect on hybridization

Advantages and Limitations of In-Synthesis Biotinylation via Phosphoramidites for Specific Research Goals

The decision to use biotin phosphoramidite is strongly tied to the specific aims of the research.

Advantages:

High Purity and Yield for Sensitive Applications: For applications requiring a high-purity, full-length biotinylated oligonucleotide, such as in the creation of probes for affinity purification of binding partners or for use in highly sensitive assays, the in-synthesis approach is often superior. glenresearch.comresearchgate.net The automated nature of the synthesis minimizes handling and potential for contamination. glenresearch.com

Immobilization and Affinity Capture: Biotinylated oligonucleotides are extensively used to immobilize nucleic acids onto streptavidin-coated surfaces, such as magnetic beads or microplates. biosyn.com This is fundamental for a wide range of applications, including the purification of DNA- or RNA-binding proteins, single-strand separation of PCR products, and in solid-phase sequencing methodologies. atdbio.com The direct incorporation of biotin via a phosphoramidite ensures that a high percentage of the full-length oligonucleotides are available for efficient capture.

Quantitative Applications: The ability to use a DMT-containing biotin phosphoramidite allows for the quantification of coupling efficiency during synthesis, providing a quality control checkpoint and ensuring a more defined product for quantitative studies. glenresearch.combioneer.com

Limitations:

Positional Constraints: While 5'-end labeling is standard, and some internal biotin phosphoramidites (e.g., biotin-dT) are available, the options for placing biotin at any desired internal position are more limited and can be more expensive than post-synthetic approaches where an amino-modifier can be placed more freely. idtdna.comatdbio.com

Cost: For large-scale synthesis or when only a small amount of labeled oligonucleotide is needed, the cost of specialized phosphoramidite reagents can be a consideration compared to bulk post-synthetic labeling reactions. atdbio.comthermofisher.com

Irreversible Biotin-Streptavidin Interaction: The strength of the biotin-streptavidin bond is a double-edged sword. While it provides for very stable capture, the harsh conditions required to break this bond can denature the captured molecules. atdbio.com For applications requiring the gentle release of the captured complex, alternative cleavable linkers within the phosphoramidite or weaker biotin analogs may be necessary. biosyn.comnih.gov

Future Directions and Emerging Innovations in Biotin Phosphoramidite Technology

Development of Novel Cleavable Linker Chemistries for Enhanced Reversibility and Versatility

A significant area of innovation lies in the development of cleavable linkers, which allow for the controlled release of biotinylated molecules from their streptavidin-bound state. This reversibility is crucial for applications where the captured molecule needs to be recovered in a pure and biologically active form. glenresearch.com Current research focuses on expanding the repertoire of cleavage triggers beyond traditional methods.

Expansion of Photochemical and Chemically-Triggered Release Mechanisms

Photocleavable (PC) linkers are a major focus of development. These linkers incorporate a photolabile group that breaks upon exposure to UV light, releasing the attached oligonucleotide. glenresearch.comglenresearch.com A notable example is a non-nucleosidic photocleavable biotin (B1667282) phosphoramidite (B1245037) that, upon irradiation with 300–350 nm light, cleaves with high efficiency in under four minutes. researchgate.netnih.gov This rapid and controlled release generates a 5'-phosphorylated oligonucleotide, which is suitable for subsequent enzymatic reactions like ligation. glenresearch.comglenresearch.comresearchgate.net The versatility of PC linkers allows for their incorporation at the 5'-terminus or even internally within an oligonucleotide sequence. glenresearch.comglenresearch.com

Beyond photocleavage, chemically-triggered release mechanisms are also being refined. Disulfide-based linkers, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), represent an established strategy. glenresearch.com However, the potential for DTT to damage proteins has spurred the development of alternative chemical triggers. glenresearch.com Acid-cleavable linkers, such as those based on hydrazone chemistry, and linkers susceptible to specific enzymatic cleavage are also being explored to provide a wider range of orthogonal release strategies. axispharm.com

Integration with Next-Generation Sequencing (NGS) and Other High-Throughput Genomic Platforms

Biotin phosphoramidites are indispensable for next-generation sequencing (NGS) and other high-throughput genomic methodologies. axispharm.com In these applications, biotinylated oligonucleotides serve as "baits" to capture specific DNA or RNA sequences of interest from complex mixtures. oup.com The strong and specific interaction between biotin and streptavidin, often coated on magnetic beads, facilitates the efficient enrichment of target nucleic acids for subsequent sequencing. oup.com

The synthesis of these biotinylated baits often relies on phosphoramidite chemistry to produce the initial template oligonucleotides. oup.com The ability to incorporate biotin at various positions within the oligonucleotide, including the 5' or 3' ends and internally, provides flexibility in probe design. cygnustechnologies.com Furthermore, the development of biotin phosphoramidites with long spacer arms is beneficial for capturing large DNA fragments, a common requirement in many NGS workflows. glenresearch.com The compatibility of biotin labeling with PCR and various hybridization techniques makes it a cornerstone of modern genomics research. sigmaaldrich.com

Advanced Functionalization Strategies for Single-Molecule Studies and Nanoscale Applications

The precise placement of biotin moieties using phosphoramidite chemistry is a key enabling technology for single-molecule studies and the construction of DNA-based nanostructures. tandfonline.com In single-molecule fluorescence spectroscopy, biotin is commonly used to immobilize individual nucleic acid molecules on a streptavidin-coated surface, allowing for the detailed observation of molecular interactions over time. nih.govbiorxiv.org The development of photocleavable biotin offers a method to release these molecules from the surface after observation, enabling dynamic experiments. biorxiv.org

In DNA nanotechnology, biotin serves as a molecular handle to attach other molecules, such as proteins or nanoparticles, to specific locations on DNA origami and other nanostructures. tandfonline.comresearchgate.net The ability to synthesize oligonucleotides with multiple biotin modifications allows for the creation of complex assemblies and extended networks. nih.gov For instance, biotinylated DNA can be linked to streptavidin to form networks, although steric hindrance can sometimes limit the number of connections. researchgate.net Researchers are also exploring the use of biotin phosphoramidites to conjugate DNA aptamers to gold nanoparticles for diagnostic applications. nih.gov

Computational Modeling and Rational Design of Biotin Phosphoramidite Derivatives for Optimized Performance

Computational modeling and rational design are emerging as powerful tools to guide the development of new biotin phosphoramidite derivatives with tailored properties. By simulating the interactions between biotinylated oligonucleotides and streptavidin, researchers can optimize factors such as spacer arm length and composition to minimize steric hindrance and enhance binding affinity. glenresearch.com

Computational approaches can also aid in the design of novel cleavable linkers by predicting their cleavage efficiency and the stability of the resulting products. researchgate.net For example, modeling can help in the design of linkers with specific pH sensitivities or susceptibility to enzymatic cleavage. axispharm.com Furthermore, computational studies can be used to understand the impact of biotinylation on the structure and function of nucleic acids and proteins, providing insights that can inform the design of improved labeling reagents. google.comacs.org As computational methods become more sophisticated, they are expected to play an increasingly important role in the development of next-generation biotin phosphoramidite technologies.

Q & A

What are the critical parameters for successful incorporation of Biotin Phosphoramidite into oligonucleotides using ABI synthesizers?

Answer:
Optimize coupling efficiency by adjusting reaction time (≥60 seconds for bulky amidites) and phosphoramidite concentration (0.1–0.15 M in anhydrous acetonitrile). Validate detritylation via UV monitoring (trityl release at 495 nm) and confirm biotin incorporation using MALDI-TOF mass spectrometry. Post-synthesis purification via reverse-phase HPLC with UV detection (260 nm for DNA, 280 nm for biotin) ensures removal of truncated sequences .

How can researchers resolve discrepancies in streptavidin-binding efficiency of biotinylated oligonucleotides synthesized with Biotin Phosphoramidite?

Answer:
Evaluate steric hindrance by testing spacer arm length (e.g., C6 vs. C12 linkers). Quantify binding kinetics using surface plasmon resonance (SPR) to measure dissociation constants (KD) or atomic force microscopy (AFM) for single-molecule force spectroscopy. Include positive controls (e.g., commercially biotinylated DNA) to isolate synthesis-related variability .

What analytical methods are recommended for validating biotin incorporation in oligonucleotides?

Answer:
Combine orthogonal techniques:

  • MALDI-TOF MS : Verify molecular weight shifts (+443.5 Da for biotin tag).
  • Streptavidin Gel-Shift Assay : Confirm functional activity by observing mobility shifts in native PAGE.
  • HPLC with Fluorescence Detection : Use biotin-specific fluorescent tags (e.g., FITC-streptavidin) for quantification .

How to design experiments to assess the impact of Biotin Phosphoramidite position (5ʹ, 3ʹ, internal) on probe functionality?

Answer:
Synthesize oligonucleotides with biotin at distinct positions and compare:

  • Hybridization Efficiency : Measure via melting temperature (Tm) shifts in UV-Vis spectrophotometry.
  • Pull-Down Yield : Quantify captured target DNA/RNA using qPCR or fluorescence-based assays.
  • Steric Effects : Test binding accessibility via competitive ELISA with free biotin .

What quality control assays ensure batch-to-batch consistency in Biotin Phosphoramidite synthesis?

Answer:

  • 31P NMR : Confirm phosphoramidite purity (δ ~140 ppm for P(III)).
  • Elemental Analysis : Verify C, H, N content (±0.4% theoretical).
  • Coupling Efficiency Tests : Synthesize a control sequence (e.g., 20-mer) and quantify full-length product yield via HPLC .

How to troubleshoot low yields in automated Biotin Phosphoramidite-based oligonucleotide synthesis?

Answer:

  • Solvent Purity : Use acetonitrile with ≤10 ppm H2O (Karl Fischer titration).
  • Oxidation Step : Ensure iodine/water/pyridine solution is fresh (prevents incomplete P(III)→P(V) conversion).
  • Capping Efficiency : Monitor acetylation via trityl yield; adjust capping reagent (acetic anhydride/1-methylimidazole) volume .

What methodological approaches characterize the stability of biotin tags under long-term storage?

Answer:

  • Accelerated Degradation Studies : Store aliquots at 40°C/75% RH for 4 weeks; analyze via LC-MS for hydrolyzed phosphoramidite byproducts.
  • Functional Stability : Compare streptavidin-binding capacity of aged vs. fresh batches using SPR .

How to address conflicting data between spectrophotometric quantification and functional assays for biotinylated oligonucleotides?

Answer:

  • Orthogonal Validation : Use alkaline phosphatase treatment to release 3ʹ-biotin, followed by streptavidin-coated bead capture and fluorescence quantification.
  • Spike-and-Recovery Experiments : Add known biotinylated standards to assess assay interference .

What experimental refinements improve reproducibility in high-throughput Biotin Phosphoramidite workflows?

Answer:

  • Humidity Control : Maintain synthesis environment at ≤20% RH to prevent amidite hydrolysis.
  • Real-Time Trityl Monitoring : Integrate in-line UV detectors to abort failed synthesis cycles.
  • Interlaboratory Validation : Share standardized protocols across sites to minimize variability .

How to differentiate synthesis artifacts from application-specific variability in Biotin Phosphoramidite-modified oligonucleotides?

Answer:

  • Split-Sample Design : Apply aliquots from the same synthesis batch to distinct downstream assays (e.g., FISH, pull-down).
  • Cross-Platform Validation : Compare results across detection systems (e.g., fluorescence microscopy vs. flow cytometry) to isolate technical variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.